Tofisopam

Description

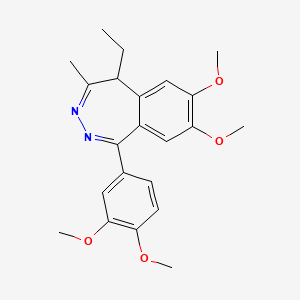

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-7-15-13(2)23-24-22(14-8-9-18(25-3)19(10-14)26-4)17-12-21(28-6)20(27-5)11-16(15)17/h8-12,15H,7H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJBDQSFYCKFAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023681 |

Source

|

| Record name | Tofisopam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Tofisopam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22345-47-7 |

Source

|

| Record name | Tofisopam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22345-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tofisopam [INN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022345477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tofisopam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08811 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tofisopam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tofisopam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOFISOPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZC80HAU42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tofisopam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

152 °C |

Source

|

| Record name | Tofisopam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08811 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tofisopam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Tofisopam's Core Mechanism: A Technical Guide to its Action as a Phosphodiesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofisopam, a 2,3-benzodiazepine derivative, presents a unique pharmacological profile that distinguishes it from classical 1,4-benzodiazepines. While clinically utilized for its anxiolytic properties, tofisopam does not exert its effects through the conventional benzodiazepine binding site on the GABA-A receptor.[1][2][3] This distinction accounts for its favorable side-effect profile, notably the absence of significant sedative, muscle relaxant, and anticonvulsant effects.[1][2][3] The primary mechanism of action underlying tofisopam's therapeutic effects lies in its ability to selectively inhibit multiple phosphodiesterase (PDE) isoenzymes.[1][2][4] This technical guide provides an in-depth exploration of tofisopam's function as a PDE inhibitor, detailing its quantitative inhibitory activity, the experimental protocols for its characterization, and the resultant signaling pathways.

Quantitative Analysis of Tofisopam's PDE Inhibition

Tofisopam exhibits a distinct inhibitory profile against several PDE isoenzymes. Its activity is most pronounced against PDE-4A1, followed by PDE-10A1, PDE-3, and PDE-2A3.[1][2][4][5][6][7][8][9][10] The following table summarizes the quantitative data on tofisopam's inhibitory potency, presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity.

| PDE Isoenzyme | IC50 (μM) | Percent Inhibition at 10,000 nM |

| PDE-4A1 | 0.42 ± 0.8[4][7] | 92.1%[4][7] |

| PDE-10A1 | 0.92 ± 1.2[4][7] | 89.6%[4][7] |

| PDE-3A | 1.98 ± 1.7[4][7] | 81.7%[4][7] |

| PDE-2A3 | 2.11 ± 1.8[4][7] | 83.4%[4][7] |

| PDE-1A3 | Not Determined | 37.8%[4][7] |

| PDE-5 (catalytic domain) | Not Determined | 42.0%[4][7] |

| PDE-6C | Not Determined | 5.3%[4][7] |

| PDE-8A1 | Not Determined | 7.9%[4][7] |

| PDE-9A1 | Not Determined | 2.8%[4][7] |

| PDE-11A1 | Not Determined | 4.2%[4][7] |

Table 1: Inhibitory activity of tofisopam against various phosphodiesterase isoenzymes. Data sourced from Rundfeldt et al. (2010).[4][7]

It is noteworthy that some studies indicate stereoselectivity in PDE inhibition, with the S(-)-enantiomer of tofisopam demonstrating significantly higher affinity for PDE4D (117 nM) compared to the R(+)-enantiomer (1,257 nM).[4] For PDE-10A, the racemate exhibits an affinity of 264 nM without significant stereo-selectivity.[4]

Experimental Protocols for Determining PDE Inhibition

The characterization of tofisopam's inhibitory activity on PDE isoenzymes is primarily achieved through in vitro enzymatic assays. A key methodology employed is the IMAP (Immobilized Metal Affinity Particles) Technology .[4]

IMAP Technology Workflow for PDE Inhibition Assay

The IMAP assay is a fluorescence polarization-based method that quantifies the activity of phosphodiesterases. The fundamental principle involves the high-affinity binding of phosphate groups, which are generated from the enzymatic hydrolysis of cyclic nucleotides (cAMP or cGMP) by PDEs, to nanoparticles containing immobilized metal coordination complexes.[4]

Detailed Methodological Steps:

-

Compound Preparation: Tofisopam is initially dissolved in dimethyl sulfoxide (DMSO) and subsequently diluted to the desired concentrations in the assay buffer. The final concentration of DMSO in the reaction is kept low (e.g., 0.1%) to minimize solvent effects.[4][6]

-

Enzyme and Substrate: Human recombinant PDE isoenzymes are utilized for the assay. The substrates are fluorescently labeled cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP).[4]

-

Enzymatic Reaction: The reaction is initiated by incubating the PDE enzyme, the fluorescently labeled substrate, and varying concentrations of tofisopam. The reaction is typically carried out in duplicate or triplicate for each concentration.[4][6]

-

Detection: The IMAP binding reagent, containing nanoparticles with immobilized metal complexes, is added to the reaction mixture. These nanoparticles bind to the phosphate groups on the nucleotide monophosphates (AMP or GMP) that are produced by the PDE-catalyzed hydrolysis of the cyclic nucleotides.[4]

-

Fluorescence Polarization Measurement: The binding of the fluorescently labeled, hydrolyzed substrate to the large nanoparticles slows its molecular motion, resulting in an increase in the fluorescence polarization value. This change is measured using a suitable plate reader. The degree of inhibition by tofisopam is determined by the reduction in the fluorescence polarization signal compared to a control without the inhibitor.[4]

-

IC50 Determination: For isoenzymes where significant inhibition (typically >50%) is observed in a single-point analysis, a full dose-response curve is generated using a series of tofisopam concentrations (e.g., an 8-point assay) to calculate the IC50 value.[4]

Signaling Pathways Modulated by Tofisopam

The inhibition of phosphodiesterases by tofisopam leads to an increase in the intracellular concentrations of the second messengers, cAMP and cGMP.[4][11] This elevation in cyclic nucleotide levels activates downstream signaling cascades, primarily through the activation of protein kinases.[4]

cAMP Signaling Pathway

By inhibiting PDE4, and to a lesser extent PDE2 and PDE3, tofisopam increases the intracellular levels of cAMP.[11] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

cGMP Signaling Pathway and Crosstalk with cAMP

Tofisopam's inhibition of PDE10A, and potentially PDE2, leads to an increase in cGMP levels.[4] Elevated cGMP primarily activates Protein Kinase G (PKG), which then phosphorylates its own set of downstream targets. Furthermore, there is significant crosstalk between the cAMP and cGMP signaling pathways, with PDE2 and PDE3 being key regulators of this interaction. cGMP can allosterically activate PDE2, leading to increased cAMP hydrolysis, while it competitively inhibits PDE3, resulting in increased cAMP levels.[12][13] Tofisopam's inhibitory action on these PDEs adds another layer of complexity to this interplay.

Conclusion

Tofisopam's mechanism of action as a selective, multi-isoenzyme PDE inhibitor provides a clear molecular basis for its unique clinical profile. The inhibition of PDE-4A1, PDE-10A1, PDE-3, and PDE-2A3 leads to the modulation of intracellular cAMP and cGMP levels, thereby influencing downstream signaling cascades crucial for neuronal function. This targeted action, distinct from the GABAergic mechanisms of classical benzodiazepines, underscores the potential for developing novel therapeutic agents with improved efficacy and safety profiles for anxiety and potentially other neuropsychiatric disorders. Further research into the precise downstream targets and the intricate interplay between the cAMP and cGMP pathways will continue to elucidate the full therapeutic potential of tofisopam and similar PDE-inhibiting compounds.

References

- 1. droracle.ai [droracle.ai]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Tofisopam | C22H26N2O4 | CID 5502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. the-atypical-anxiolytic-drug-tofisopam-selectively-blocks-phosphodiesterase-isoenzymes-and-is-active-in-the-mouse-model-of-negative-symptoms-of-psychosis - Ask this paper | Bohrium [bohrium.com]

- 7. researchgate.net [researchgate.net]

- 8. worldwidejournals.com [worldwidejournals.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Tofisopam? [synapse.patsnap.com]

- 12. mdpi.com [mdpi.com]

- 13. cGMP signals modulate cAMP levels in a compartment-specific manner to regulate catecholamine-dependent signalling in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Atypical Pharmacology of Tofisopam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tofisopam is a 2,3-benzodiazepine derivative that exhibits anxiolytic properties through a pharmacological profile distinct from classical 1,4-benzodiazepines. This technical guide provides an in-depth analysis of the core pharmacology of Tofisopam, focusing on its unique mechanism of action, receptor binding characteristics, and pharmacokinetic profile. Unlike traditional benzodiazepines that modulate the γ-aminobutyric acid type A (GABA-A) receptor, Tofisopam's primary mechanism involves the inhibition of phosphodiesterase (PDE) enzymes, leading to downstream effects on cyclic nucleotide signaling pathways. This guide synthesizes quantitative data from preclinical and clinical studies, details key experimental methodologies, and presents visual representations of its signaling pathways and relevant experimental workflows to offer a comprehensive resource for researchers and drug development professionals.

Introduction: An Atypical Benzodiazepine

Tofisopam, marketed under brand names such as Grandaxin and Emandaxin, is a non-sedating anxiolytic.[1] Chemically, it is distinguished from classical benzodiazepines like diazepam by the placement of nitrogen atoms at the 2 and 3 positions of the diazepine ring, as opposed to the 1 and 4 positions.[2] This structural difference is fundamental to its atypical pharmacological profile.[2] While demonstrating efficacy in treating anxiety, Tofisopam lacks the sedative, muscle relaxant, and anticonvulsant effects associated with traditional benzodiazepines.[2] Furthermore, it does not appear to induce the same level of dependence.[1] This unique combination of properties has prompted significant interest in its underlying molecular mechanisms.

Mechanism of Action: Beyond the GABA-A Receptor

The cornerstone of Tofisopam's atypical nature lies in its mechanism of action, which deviates from the GABAergic potentiation characteristic of classical benzodiazepines.

Lack of Direct GABA-A Receptor Modulation

A defining feature of Tofisopam is its lack of direct interaction with the benzodiazepine binding site on the GABA-A receptor.[2] This has been a consistent finding in numerous preclinical studies. While one study noted that Tofisopam may indirectly and slightly enhance the binding of [3H]flunitrazepam to benzodiazepine receptors, it does not bind to the site itself to allosterically modulate the receptor in the manner of classical benzodiazepines.[3] This absence of direct GABAergic activity explains its lack of sedative and muscle relaxant properties.

Primary Mechanism: Phosphodiesterase Inhibition

The principal mechanism underlying the pharmacological effects of Tofisopam is the inhibition of several phosphodiesterase (PDE) isoenzymes.[2] PDEs are crucial intracellular enzymes that regulate signal transduction by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, Tofisopam increases the intracellular concentrations of these second messengers, leading to the activation of downstream signaling cascades.

Tofisopam exhibits a degree of selectivity for different PDE isoenzymes, with its highest affinity for PDE-4A1, followed by PDE-10A1, PDE-3, and PDE-2A3.[2] The combined partial inhibition of these PDEs is thought to be the basis for its therapeutic effects.[2]

Indirect Dopaminergic Effects

Tofisopam also exerts indirect effects on the dopaminergic system, a feature not typically associated with anxiolytics.[4] Studies have described Tofisopam as having mixed dopamine agonist and antagonist-like properties in various in vivo and in vitro animal models.[4] This modulation of dopaminergic neurotransmission may contribute to its unique clinical profile, including its mild cognitive-stimulating effects.

Quantitative Pharmacology

The following tables summarize the key quantitative pharmacological parameters of Tofisopam.

Table 1: Phosphodiesterase (PDE) Inhibition Profile of Tofisopam

| PDE Isoenzyme | IC50 (μM) |

| PDE-4A1 | 0.42 ± 0.8 |

| PDE-10A1 | 0.92 ± 1.2 |

| PDE-3A | 1.98 ± 1.7 |

| PDE-2A3 | 2.11 ± 1.8 |

| PDE-1 and PDE-5 | Weak inhibition; IC50 not determined |

| PDE-6, PDE-8, PDE-9, PDE-11 | No significant interaction |

Data compiled from Rundfeldt et al. (2010).[2]

Table 2: Human Pharmacokinetic Parameters of Tofisopam

| Parameter | Value |

| Absorption | |

| Tmax (oral) | 1.0 - 1.5 hours |

| Distribution | |

| Volume of Distribution (Vd) | 523.8 - 5154.1 L |

| Metabolism | |

| Metabolism | Hepatic, primarily via CYP3A4 |

| Elimination | |

| Half-life (t½) | 6 - 8 hours |

Data compiled from various sources.[1][5]

Signaling Pathways and Experimental Workflows

Tofisopam's Primary Signaling Pathway

The inhibition of PDE, particularly PDE4, by Tofisopam leads to an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB).[5][6] Phosphorylated CREB (pCREB) acts as a transcription factor, modulating the expression of genes involved in neuronal plasticity and survival, which is believed to contribute to the anxiolytic effect.[7]

Tofisopam's primary signaling pathway via PDE4 inhibition.

Experimental Workflow: Phosphodiesterase Inhibition Assay

The inhibitory activity of Tofisopam on PDE isoenzymes is commonly determined using the IMAP (Immobilized Metal Affinity for Phosphochemicals) technology. This fluorescence polarization-based assay measures the enzymatic conversion of a fluorescently labeled cyclic nucleotide substrate to its corresponding monophosphate.

Workflow for a phosphodiesterase inhibition assay using IMAP technology.

Experimental Workflow: Radioligand Competition Binding Assay

To confirm the lack of direct binding to the benzodiazepine site on the GABA-A receptor, a radioligand competition binding assay is employed. This assay measures the ability of Tofisopam to displace a radiolabeled ligand, such as [3H]flunitrazepam, from the receptor.

Workflow for a radioligand competition binding assay.

Detailed Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay (IMAP Technology)

-

Objective: To determine the IC50 values of Tofisopam for various PDE isoenzymes.

-

Materials: Recombinant human PDE isoenzymes, fluorescently labeled cAMP or cGMP substrate, Tofisopam, IMAP binding buffer, IMAP binding reagent, 384-well microplates, fluorescence polarization plate reader.

-

Procedure:

-

A dilution series of Tofisopam is prepared in assay buffer.

-

The PDE enzyme and fluorescently labeled substrate are added to the wells of the microplate.

-

The Tofisopam dilutions are added to the respective wells, and the reaction is initiated.

-

The plate is incubated at room temperature to allow for the enzymatic reaction to proceed.

-

The IMAP binding reagent is added to stop the reaction and bind to the fluorescently labeled monophosphate product.

-

After a further incubation period, the fluorescence polarization is measured using a plate reader.

-

The data is analyzed to generate concentration-response curves and calculate the IC50 values.

-

Radioligand Competition Binding Assay for GABA-A Receptor

-

Objective: To assess the affinity of Tofisopam for the benzodiazepine binding site on the GABA-A receptor.

-

Materials: Rat brain membrane homogenate, [3H]flunitrazepam (radioligand), Tofisopam, incubation buffer, unlabeled diazepam (for non-specific binding determination), glass fiber filters, scintillation cocktail, scintillation counter.

-

Procedure:

-

A series of dilutions of Tofisopam are prepared.

-

In reaction tubes, the brain membrane homogenate is incubated with a fixed concentration of [3H]flunitrazepam and varying concentrations of Tofisopam.

-

Control tubes for total binding (no competitor) and non-specific binding (excess unlabeled diazepam) are included.

-

The mixture is incubated to allow for binding to reach equilibrium.

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

The filters are washed to remove unbound radioligand.

-

The radioactivity on the filters is quantified using liquid scintillation counting.

-

The percentage of specific binding of [3H]flunitrazepam is plotted against the concentration of Tofisopam to determine if displacement occurs and to calculate the inhibitory constant (Ki).

-

Conclusion

Tofisopam represents a unique pharmacological agent within the benzodiazepine class, exerting its anxiolytic effects primarily through the inhibition of phosphodiesterases rather than direct GABA-A receptor modulation. Its distinct mechanism of action, characterized by the elevation of intracellular cyclic nucleotides and indirect dopaminergic effects, results in a clinical profile devoid of the typical sedative and muscle relaxant side effects of classical benzodiazepines. This in-depth technical guide provides a comprehensive overview of Tofisopam's pharmacology, offering valuable data and methodological insights for researchers and professionals in the field of drug development. Further investigation into the specific downstream targets of Tofisopam-induced cyclic nucleotide signaling and a more detailed characterization of its interaction with the dopaminergic system will continue to enhance our understanding of this atypical anxiolytic and may inform the development of novel therapeutic strategies for anxiety and related disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tofizopam modulates the affinity of benzodiazepine receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdspdb.unc.edu [pdspdb.unc.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antidepressant- and anxiolytic-like effects of the phosphodiesterase-4 (PDE4) inhibitor rolipram on behavior depend on cyclic AMP-response element binding protein (CREB)-mediated neurogenesis in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Pharmacological Differences of Tofisopam Enantiomers

Introduction

Tofisopam is an atypical anxiolytic agent belonging to the 2,3-benzodiazepine class of compounds. Unlike the classical 1,4-benzodiazepines, tofisopam exhibits its pharmacological effects without significant sedative, muscle relaxant, or anticonvulsant properties.[1][2][3][4] It does not act on the benzodiazepine binding site of the GABA-A receptor.[1][3][4][5] Tofisopam is a chiral molecule and is clinically available as a racemic mixture. However, the individual enantiomers, (R)-tofisopam and (S)-tofisopam, display notable differences in their pharmacological profiles, including their primary mechanism of action and metabolic pathways. This guide provides a detailed examination of these differences, presenting quantitative data, experimental methodologies, and visual representations of key pathways to support further research and development.

Pharmacodynamics: Enantioselective Inhibition of Phosphodiesterases

The primary mechanism of action for tofisopam is the inhibition of phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular second messenger signaling pathways.[2][4][6][7][8][9] Notably, the enantiomers of tofisopam exhibit significant stereoselectivity in their inhibitory activity against various PDE isoforms.

Quantitative Analysis of PDE Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of racemic tofisopam and its individual enantiomers against five different phosphodiesterase subtypes.

| Compound | PDE1 (activated) IC50 (µM) | PDE2 (activated) IC50 (µM) | PDE3 IC50 (µM) | PDE4 IC50 (µM) | PDE5 IC50 (µM) |

| Racemic Tofisopam | 13 | 3 | 11 | 0.9 | 36 |

| (S)-Tofisopam | 13 | 2.3 | 2.8 | 0.6 | 25 |

| (R)-Tofisopam | 35 | 3.7 | 17 | 6.1 | 229 |

| Rolipram (Reference) | > 100 | > 100 | > 100 | 1.1 | > 100 |

| Data sourced from Bernard et al. (2008)[6] |

As the data indicates, (S)-tofisopam is a more potent inhibitor of PDE4 than (R)-tofisopam by a factor of approximately 10.[6] The S-enantiomer also shows greater potency against PDE2, PDE3, and PDE5 compared to the R-enantiomer. Interestingly, (R)-tofisopam displays some selectivity for PDE2 over PDE4.[6] The racemic mixture's activity reflects a combination of the individual enantiomers' potencies. Some studies also suggest that tofisopam is an inhibitor of PDE10A, which may contribute to its therapeutic effects.[2][8]

Signaling Pathway of PDE4 Inhibition

The inhibition of PDE4 by tofisopam, particularly the more potent (S)-enantiomer, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This modulation of cAMP signaling is believed to be a key contributor to its anxiolytic effects.

Pharmacokinetics: Enantioselective Metabolism

Significant differences are observed in the metabolic pathways of the tofisopam enantiomers. These stereoselective metabolic routes are primarily governed by different cytochrome P450 (CYP) isoenzymes.

Metabolic Pathways of (R)- and (S)-Tofisopam

-

(R)-Tofisopam: The major metabolic pathway for the R-enantiomer is demethylation of the methoxy group at the 4-position of the phenyl ring, producing the metabolite M3. This reaction is primarily catalyzed by CYP2C9 .[10][11][12]

-

(S)-Tofisopam: The S-enantiomer is predominantly metabolized through demethylation of the methoxy group at the 7-position of the benzodiazepine ring, yielding the metabolite M1. This process is mainly mediated by CYP3A4 .[10][12]

Both M1 and M3 can undergo further demethylation to form a common didemethylated metabolite, M5.[10]

Quantitative Metabolite Ratios

The in vitro findings are corroborated by in vivo data from human clinical trials, which show distinct metabolite ratios in plasma and urine depending on the administered enantiomer.

| Administered Enantiomer | Sample | M1:M3 Ratio |

| (R)-Tofisopam | Plasma (2-hr) | 1:29 |

| Urine | 1:123 | |

| (S)-Tofisopam | Plasma | 8:1 |

| Urine | 6:1 | |

| Data sourced from Cameron et al. (2007)[10] |

Visualization of Metabolic Pathways

The following diagrams illustrate the distinct primary metabolic pathways for each tofisopam enantiomer.

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the referenced literature. However, based on the descriptions, the following methodologies were likely employed.

Phosphodiesterase Inhibition Assay

-

Objective: To determine the IC50 values of tofisopam enantiomers against various PDE isoforms.

-

Methodology: A standard in vitro PDE activity assay was likely used. This typically involves:

-

Enzyme Source: Recombinant human PDE enzymes (PDE1-5).

-

Substrate: Radiolabeled cAMP or cGMP.

-

Incubation: The respective PDE enzyme is incubated with the radiolabeled substrate in the presence of varying concentrations of the test compounds (racemic tofisopam, (R)-tofisopam, (S)-tofisopam).

-

Separation: The product of the enzymatic reaction (e.g., radiolabeled AMP or GMP) is separated from the unreacted substrate, often using chromatography or precipitation methods.

-

Quantification: The amount of product formed is quantified using scintillation counting.

-

Data Analysis: Inhibition curves are generated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. IC50 values are then calculated from these curves.

-

In Vitro Metabolism Studies

-

Objective: To identify the metabolites of tofisopam enantiomers and the CYP enzymes responsible for their formation.

-

Methodology:

-

Incubation System: Human liver microsomes (HLMs) or recombinant human CYP enzymes (e.g., rCYP2C9, rCYP3A4) were used as the enzyme source.

-

Incubation: (R)- or (S)-tofisopam was incubated with the enzyme system and an NADPH-generating system to initiate the metabolic reactions.

-

Inhibitor Studies: To identify the specific CYP isoforms involved, incubations with HLMs were also conducted in the presence of isoform-selective chemical inhibitors (e.g., sulfaphenazole for CYP2C9, ketoconazole for CYP3A4).

-

Sample Analysis: After incubation, the reaction was stopped, and the samples were analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent drug and its metabolites.

-

Metabolite Identification: Metabolites were identified based on their mass-to-charge ratios and fragmentation patterns compared to reference standards where available.

-

Experimental Workflow for In Vitro Metabolism

Conclusion and Future Directions

The pharmacological profile of tofisopam is significantly influenced by its stereochemistry. The (S)-enantiomer is a more potent PDE4 inhibitor, suggesting it may be the primary contributor to the anxiolytic effects of the racemic mixture. Conversely, the distinct metabolic pathways, with (R)-tofisopam being a substrate for CYP2C9 and (S)-tofisopam for CYP3A4, have important implications for potential drug-drug interactions and patient variability in drug response.

The development of the R-enantiomer, dextofisopam, for irritable bowel syndrome suggests that this enantiomer may possess unique pharmacological activities independent of potent PDE4 inhibition.[1][2][4] Further research is warranted to fully elucidate the specific contributions of each enantiomer to the overall therapeutic and adverse effect profile of racemic tofisopam. This includes head-to-head clinical studies of the individual enantiomers and further investigation into their effects on other potential targets, such as PDE10A. A thorough understanding of these enantioselective differences is critical for the optimization of tofisopam-based therapies and the development of new, more targeted therapeutic agents.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Tofisopam - Wikipedia [en.wikipedia.org]

- 3. [Pharmacologic effects of tofizopam (Grandaxin)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tofisopam | C22H26N2O4 | CID 5502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2000024400A1 - Use of optically pure (r)-tofisopam for treating and preventing anxiety disorders and composition thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Tofisopam? [synapse.patsnap.com]

- 10. In vitro prediction and in vivo verification of enantioselective human tofisopam metabolite profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Tofisopam's Modulation of the Cyclic AMP Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tofisopam, an atypical benzodiazepine derivative, exerts its anxiolytic effects through a distinct mechanism of action that diverges from classical benzodiazepines. A core component of its pharmacological profile involves the modulation of the cyclic adenosine monophosphate (cAMP) signaling pathway. This document provides a comprehensive technical overview of the effects of tofisopam on cAMP signaling, with a focus on its interaction with phosphodiesterase (PDE) enzymes. It includes a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of the involved signaling pathways and experimental workflows.

Introduction to the cAMP Signaling Pathway

The cyclic AMP (cAMP) signaling pathway is a ubiquitous and crucial intracellular second messenger system involved in a multitude of cellular processes.[1][2] The concentration of intracellular cAMP is tightly regulated by the opposing actions of adenylyl cyclase, which synthesizes cAMP from ATP, and phosphodiesterases (PDEs), which hydrolyze cAMP to AMP.[1] The downstream effects of cAMP are primarily mediated through the activation of protein kinase A (PKA), which in turn phosphorylates a variety of substrate proteins, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.

Tofisopam's Mechanism of Action via Phosphodiesterase Inhibition

Unlike classical 1,4-benzodiazepines that modulate the GABA-A receptor, tofisopam, a 2,3-benzodiazepine, does not bind to this receptor.[3] Instead, its primary mechanism of action in the context of the cAMP pathway is the inhibition of phosphodiesterase (PDE) enzymes.[3][4] By inhibiting PDEs, tofisopam prevents the degradation of cAMP, leading to its accumulation within the cell. This elevation in intracellular cAMP levels is believed to be a key contributor to its anxiolytic properties, without the sedative and muscle relaxant side effects associated with traditional benzodiazepines.[5]

Quantitative Data: Tofisopam's PDE Isoenzyme Inhibition

Research has demonstrated that tofisopam acts as a selective inhibitor of several PDE isoenzymes. The following table summarizes the in vitro inhibitory activity of tofisopam against various human recombinant PDE isoenzymes, as determined by the Rundfeldt et al. (2010) study.

| PDE Isoenzyme | IC50 (μM) |

| PDE-4A1 | 0.42[3][4] |

| PDE-10A1 | 0.92[3][4] |

| PDE-3 | 1.98[3][4] |

| PDE-2A3 | 2.11[3][4] |

Data sourced from Rundfeldt C, Socala K, Wlaz P. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis. J Neural Transm (Vienna). 2010 Nov;117(11):1319-25.

Experimental Protocols

Phosphodiesterase Inhibition Assay (IMAP® Technology)

The quantitative data presented above was generated using the IMAP (Immobilized Metal Affinity Phosphorylation) technology, a non-radioactive, fluorescence polarization-based assay.

Principle:

The IMAP assay is based on the high-affinity binding of phosphate groups by immobilized metal coordination complexes on nanoparticles.[6] In the context of a PDE assay, a fluorescently labeled cAMP or cGMP substrate is used. When the PDE enzyme is active, it hydrolyzes the cyclic nucleotide to its monophosphate form. The IMAP binding reagent is then added, which complexes with the phosphate group of the linearized nucleotide. This binding event leads to a change in the molecular motion of the fluorescently labeled substrate, resulting in an increase in the fluorescence polarization (FP) value.[6] An inhibitor of PDE, such as tofisopam, will prevent the hydrolysis of the substrate, thus resulting in a lower FP signal.

Generalized Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 10 mM Tris-HCl, pH 7.2, 10 mM MgCl2).

-

Dilute the human recombinant PDE isoenzyme to the desired concentration in the reaction buffer.

-

Prepare a solution of the fluorescently labeled substrate (e.g., fluorescein-labeled cAMP) in the reaction buffer.

-

Prepare serial dilutions of tofisopam in the reaction buffer.

-

Prepare the IMAP Binding Solution according to the manufacturer's instructions.

-

-

Assay Procedure (96-well or 384-well plate format):

-

Add a defined volume of the PDE enzyme solution to each well.

-

Add the tofisopam solution at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Initiate the enzymatic reaction by adding the fluorescently labeled substrate solution to each well.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

-

Terminate the reaction by adding the IMAP Binding Solution to each well.

-

Incubate the plate for a further period to allow for the binding of the phosphorylated substrate to the IMAP nanoparticles.

-

Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.

-

-

Data Analysis:

-

The FP values are used to calculate the percentage of inhibition for each concentration of tofisopam.

-

The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Tofisopam's Effect on the cAMP Signaling Pathway

Caption: Tofisopam inhibits phosphodiesterase (PDE), increasing intracellular cAMP levels.

Experimental Workflow for PDE Inhibition Assay

Caption: Workflow for determining PDE inhibition using the IMAP fluorescence polarization assay.

Downstream Effects of Tofisopam-Induced cAMP Elevation

The inhibition of PDEs by tofisopam leads to an accumulation of intracellular cAMP. This increase in the second messenger is expected to activate downstream signaling cascades.

-

Protein Kinase A (PKA) Activation: Elevated cAMP levels lead to the activation of PKA. PKA is a key enzyme that phosphorylates numerous cellular proteins, thereby regulating their activity.

-

CREB Phosphorylation: A critical downstream target of PKA is the transcription factor CREB. Upon phosphorylation by PKA, pCREB can bind to cAMP response elements (CREs) in the promoter regions of specific genes, thereby modulating their transcription. The activation of this pathway is implicated in neuronal plasticity and is a plausible mechanism contributing to the anxiolytic effects of tofisopam.

Note: While the inhibition of PDEs by tofisopam and the subsequent increase in cAMP are well-established, direct experimental evidence demonstrating tofisopam-induced PKA activation and CREB phosphorylation is currently limited in the scientific literature. Further research is warranted to fully elucidate these downstream signaling events.

Conclusion

Tofisopam's mechanism of action, centered on the inhibition of phosphodiesterase isoenzymes, distinguishes it from classical benzodiazepines. By elevating intracellular cAMP levels, tofisopam modulates a key signaling pathway implicated in anxiety and mood regulation. The quantitative data on its PDE inhibitory profile provides a solid foundation for understanding its pharmacological effects. The IMAP technology offers a robust platform for screening and characterizing PDE inhibitors like tofisopam. Future research should focus on confirming the downstream consequences of tofisopam-induced cAMP elevation, particularly the activation of PKA and phosphorylation of CREB, to provide a more complete understanding of its molecular pharmacology. This knowledge will be invaluable for the development of novel and more targeted anxiolytic therapies.

References

- 1. Assay in Summary_ki [bindingdb.org]

- 2. Enzyme - IMAP Assays, IMAP Technology | Molecular Devices [moleculardevices.com]

- 3. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. moleculardevices.com [moleculardevices.com]

Tofisopam: A Novel Neuroprotective Candidate? An In-depth Technical Examination

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tofisopam, an atypical benzodiazepine derivative, has long been utilized for its anxiolytic properties, distinguishing itself through a mechanism that deviates from classical benzodiazepines. This technical guide delves into the accumulating, yet still emerging, evidence suggesting a neuroprotective potential for Tofisopam. While direct, comprehensive studies on neuronal protection are nascent, this document synthesizes the foundational biochemical data, proven pharmacological activities in non-neuronal tissues, and proposes the key signaling pathways that may underpin its neuroprotective effects. We will explore its established role as a phosphodiesterase (PDE) inhibitor and extrapolate the potential downstream consequences for neuronal survival, including the modulation of oxidative stress and apoptosis. Furthermore, this guide will provide detailed, structured experimental protocols to facilitate further investigation into Tofisopam's neuroprotective properties, aiming to catalyze research in this promising area.

Core Mechanism of Action: Phosphodiesterase Inhibition

Tofisopam's primary mechanism of action is the inhibition of several phosphodiesterase (PDE) isoenzymes. Unlike classical 1,4-benzodiazepines that modulate the GABA-A receptor, Tofisopam, a 2,3-benzodiazepine, does not bind to this receptor, which accounts for its lack of sedative, anticonvulsant, and muscle relaxant effects.[1][2] Its pharmacological activity is primarily attributed to its ability to increase intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) by preventing their degradation by PDEs.

Quantitative Data on PDE Inhibition

The inhibitory activity of Tofisopam against various PDE isoenzymes has been quantified, providing a clear biochemical basis for its action. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Tofisopam against key PDEs.

| PDE Isoenzyme | IC50 (μM) |

| PDE-4A1 | 0.42 ± 0.8 |

| PDE-10A1 | 0.92 ± 1.2 |

| PDE-3A | 1.98 ± 1.7 |

| PDE-2A3 | 2.11 ± 1.8 |

| Data sourced from Rundfeldt et al., 2010.[1] |

Potential Neuroprotective Properties: An Extrapolation from Cardioprotective Evidence

While direct evidence of Tofisopam's neuroprotective effects is limited, a significant study on its cardioprotective properties in a rat model of myocardial infarction revealed promising antioxidant, anti-inflammatory, and anti-apoptotic effects.[2] These findings provide a strong rationale for investigating similar mechanisms in the central nervous system, where oxidative stress and apoptosis are key drivers of neuronal damage in a range of neurodegenerative conditions.

The study on cardioprotection demonstrated that Tofisopam pretreatment led to a significant reversal of cardiac damage, which was associated with the modulation of oxidative and inflammatory stress parameters and a reduction in cardiac cell apoptosis.[2] Given the conserved nature of cellular stress response pathways, it is plausible that Tofisopam could exert similar protective effects on neurons.

Proposed Neuroprotective Signaling Pathways

The inhibition of PDEs and subsequent elevation of cAMP and cGMP can trigger several downstream signaling cascades known to be involved in promoting cell survival and plasticity.

cAMP/PKA/CREB Pathway

Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA, in turn, can phosphorylate the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) is a transcription factor that binds to cAMP response elements (CREs) in the promoter regions of various genes, leading to the transcription of proteins involved in neuronal survival, synaptic plasticity, and neurogenesis, such as brain-derived neurotrophic factor (BDNF).

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. Both cAMP and cGMP have been shown to cross-talk with and activate the PI3K/Akt pathway. Activated Akt can phosphorylate and inactivate pro-apoptotic proteins such as Bad and caspase-9, thereby inhibiting apoptosis. Furthermore, Akt can promote cell survival by activating transcription factors that upregulate anti-apoptotic genes.

Detailed Experimental Protocols for Investigating Neuroprotection

To rigorously assess the neuroprotective properties of Tofisopam, a series of in vitro experiments are proposed. These protocols are based on established methodologies for studying neuroprotection.

General Experimental Workflow

Protocol 1: Assessment of Neuroprotection against Oxidative Stress

-

Objective: To determine if Tofisopam can protect neuronal cells from hydrogen peroxide (H₂O₂)-induced oxidative stress.

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Methodology:

-

Cell Seeding: Plate SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow to adhere for 24 hours.

-

Tofisopam Pre-treatment: Treat cells with varying concentrations of Tofisopam (e.g., 0.1, 1, 10, 50, 100 µM) for 2 hours.

-

Induction of Oxidative Stress: Add H₂O₂ to a final concentration of 200 µM to all wells except the control group.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

-

Cell Viability Assessment (MTT Assay):

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Measurement of Reactive Oxygen Species (ROS):

-

Following Tofisopam pre-treatment and a brief H₂O₂ exposure (e.g., 30 minutes), incubate cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Measure fluorescence intensity to quantify intracellular ROS levels.

-

-

Measurement of Glutathione (GSH) Levels:

-

After treatment, lyse the cells and measure GSH levels using a commercially available GSH assay kit.

-

-

Protocol 2: Assessment of Anti-Apoptotic Effects

-

Objective: To determine if Tofisopam can inhibit glutamate-induced apoptosis in neuronal cells.

-

Cell Line: Mouse hippocampal HT22 cells.

-

Methodology:

-

Cell Seeding: Plate HT22 cells in 96-well plates at a density of 2 x 10⁴ cells/well and allow to adhere for 24 hours.

-

Tofisopam Co-treatment: Treat cells with varying concentrations of Tofisopam (e.g., 0.1, 1, 10, 50, 100 µM) and 5 mM glutamate simultaneously.

-

Incubation: Incubate the plates for 24 hours.

-

Caspase-3 Activity Assay:

-

Lyse the cells and measure caspase-3 activity using a colorimetric or fluorometric assay kit that detects the cleavage of a specific caspase-3 substrate.

-

-

TUNEL Assay:

-

For qualitative assessment, grow cells on coverslips and perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to visualize DNA fragmentation, a hallmark of apoptosis.

-

-

Protocol 3: Investigation of Signaling Pathways

-

Objective: To determine if Tofisopam's neuroprotective effects are mediated through the PI3K/Akt and/or CREB pathways.

-

Cell Line: SH-SY5Y or primary cortical neurons.

-

Methodology:

-

Treatment: Treat cells with an effective neuroprotective concentration of Tofisopam (determined from Protocols 1 and 2) for various time points (e.g., 15, 30, 60 minutes).

-

Western Blot Analysis:

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane and probe with primary antibodies against phosphorylated Akt (p-Akt), total Akt, phosphorylated CREB (p-CREB), and total CREB.

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

Quantify band intensities to determine the ratio of phosphorylated to total protein.

-

-

Conclusion and Future Directions

Tofisopam presents a compelling case for further investigation as a neuroprotective agent. Its well-defined mechanism as a PDE inhibitor, coupled with evidence of antioxidant and anti-apoptotic effects in other tissues, provides a solid foundation for exploring its potential in the context of neurodegeneration. The proposed signaling pathways, involving CREB and Akt, offer concrete targets for mechanistic studies.

The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically evaluate the neuroprotective efficacy of Tofisopam in vitro. Future research should aim to:

-

Confirm neuroprotection in various neuronal cell types and with different neurotoxic insults.

-

Validate the involvement of the proposed signaling pathways using specific inhibitors.

-

Investigate the effects of Tofisopam on the expression of neuroprotective genes, such as BDNF.

-

Transition to in vivo models of neurodegenerative diseases to assess the therapeutic potential of Tofisopam.

By pursuing these avenues of research, the scientific community can fully elucidate the neuroprotective potential of Tofisopam and pave the way for its potential repositioning as a novel therapeutic for a range of debilitating neurological disorders.

References

- 1. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cardioprotective effect of tofisopam against isoprenaline-induced myocardial infarction in rats via modulation of NLRP3\IL-1β\caspase-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Tofisopam's Enigmatic Role in Dopaminergic Pathway Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tofisopam, an atypical anxiolytic of the 2,3-benzodiazepine class, presents a unique pharmacological profile that deviates significantly from classical 1,4-benzodiazepines. Marketed for anxiety-related disorders, its mechanism of action extends beyond the GABAergic system, demonstrating a nuanced and complex interaction with dopaminergic pathways. This technical guide synthesizes the current understanding of tofisopam's modulatory effects on dopamine signaling, focusing on its primary action as a phosphodiesterase (PDE) inhibitor. We provide a comprehensive overview of its receptor binding affinities, downstream signaling cascades, and the experimental methodologies used to elucidate these properties. This document aims to serve as a critical resource for researchers and professionals in pharmacology and drug development, offering insights into the therapeutic potential and novel mechanisms of tofisopam.

Introduction: An Atypical Anxiolytic with a Dopaminergic Twist

Tofisopam is distinguished from traditional benzodiazepines by its lack of sedative, muscle relaxant, and anticonvulsant effects[1][2]. While it does not bind to the benzodiazepine site on the GABA-A receptor, it exerts its anxiolytic effects through a distinct mechanism[1][3]. Accumulating evidence points towards the modulation of dopaminergic systems as a key component of its therapeutic action[4][5]. Studies suggest that tofisopam can influence dopamine levels and receptor sensitivity in the brain, contributing to its unique clinical profile[4][6]. This guide delves into the core of tofisopam's interaction with dopaminergic pathways, with a particular focus on its role as a phosphodiesterase inhibitor.

Core Mechanism of Action: Phosphodiesterase Inhibition

The primary mechanism through which tofisopam is understood to modulate dopaminergic signaling is via the inhibition of cyclic nucleotide phosphodiesterases (PDEs)[3][7]. PDEs are enzymes that degrade the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, tofisopam increases intracellular levels of cAMP and cGMP, which in turn activates downstream signaling cascades.

Tofisopam exhibits a selective but low-affinity binding profile for several PDE isoenzymes, with the highest affinity for PDE-4A1 and PDE-10A1[3][7][8][9]. The inhibition of PDE-10A is of particular significance for dopaminergic modulation, as this isoenzyme is highly and selectively expressed in the medium spiny neurons of the striatum, a critical brain region for dopamine-mediated processes[7].

Quantitative Data: Binding Affinities of Tofisopam for PDE Isoenzymes

The following table summarizes the inhibitory concentrations (IC50) of tofisopam for various PDE isoenzymes as reported in the literature. This data provides a quantitative basis for understanding its selectivity and potency.

| PDE Isoenzyme | IC50 (μM) | Reference |

| PDE-4A1 | 0.42 ± 0.8 | [3][7][8] |

| PDE-10A1 | 0.92 ± 1.2 | [3][7][8] |

| PDE-3A | 1.98 ± 1.7 | [3][7][8] |

| PDE-2A3 | 2.11 ± 1.8 | [3][7][8] |

| PDE-1 | Weak Inhibition | [7] |

| PDE-5 | Weak Inhibition | [7] |

| PDE-6 | No Interaction | [7] |

| PDE-8 | No Interaction | [7] |

| PDE-9 | No Interaction | [7] |

| PDE-11 | No Interaction | [7] |

Downstream Effects on Dopaminergic Signaling

The inhibition of PDE-10A by tofisopam is a key event linking its mechanism of action to the dopaminergic system. Increased levels of cAMP and cGMP in striatal medium spiny neurons can lead to the phosphorylation of key signaling proteins, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa), which in turn modulates the activity of dopamine receptors.

This mechanism is believed to underlie the observed mixed dopaminergic agonist and antagonist properties of tofisopam[1][3]. At lower doses, it appears to enhance the sensitivity of central dopaminergic receptors, potentiating the effects of both direct and indirect dopamine agonists like apomorphine and amphetamine[3][6][10]. This sensitizing effect can be prevented by pretreatment with lithium[6][10]. At higher doses, however, tofisopam can exhibit neuroleptic-like, dopamine-blocking effects[11].

Experimental Protocols

A thorough understanding of the research methodologies is crucial for interpreting the data on tofisopam's effects. Below are detailed descriptions of key experimental protocols cited in the literature.

Phosphodiesterase Inhibition Assay

-

Objective: To determine the inhibitory activity of tofisopam on various PDE isoenzymes.

-

Methodology:

-

Human recombinant PDE enzymes (PDE-1 through PDE-11) are utilized.

-

The assay is typically performed using the in-vitro IMAP (Immobilized Metal Affinity Particle) technology.

-

Tofisopam is serially diluted and incubated with the respective PDE isoenzyme and a fluorescently labeled cAMP or cGMP substrate.

-

The reaction is stopped, and the IMAP beads, which bind to the phosphorylated product, are added.

-

The degree of fluorescence polarization is measured, which is proportional to the amount of product formed and inversely proportional to the enzyme activity.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

In Vivo Models of Dopaminergic Activity

-

Objective: To assess the functional effects of tofisopam on dopamine-related behaviors in animal models.

-

Methodologies:

-

Apomorphine-induced Climbing in Mice:

-

Mice are pre-treated with tofisopam or vehicle.

-

After a specified time, they are administered apomorphine, a direct dopamine receptor agonist.

-

The climbing behavior is observed and scored over a set period. An enhancement of climbing suggests a sensitization of dopamine receptors.

-

-

Amphetamine- or Amineptine-induced Jumping in Mice:

-

Mice are pre-treated with tofisopam or vehicle.

-

Subsequently, they are given an indirect dopamine agonist such as amphetamine or amineptine.

-

The frequency of jumping behavior is recorded. An increase in jumping indicates a potentiation of dopamine release or reuptake inhibition.

-

-

Dizocilpine-induced Immobility in Mice (Model of Negative Symptoms of Psychosis):

-

Mice are repeatedly treated with dizocilpine (MK-801), an NMDA receptor antagonist, to induce a state of prolonged immobility.

-

Tofisopam is administered in parallel with dizocilpine.

-

Immobility time is measured in a forced swim test. A reduction in the dizocilpine-induced prolongation of immobility suggests potential efficacy against negative symptoms of psychosis, which are associated with dopaminergic dysfunction.

-

-

Conclusion and Future Directions

Tofisopam's modulation of dopaminergic pathways, primarily through the inhibition of phosphodiesterases, represents a significant departure from the mechanisms of classical anxiolytics. Its ability to sensitize dopamine receptors at lower doses while potentially acting as a blocker at higher doses highlights a complex, dose-dependent pharmacological profile. The selective inhibition of PDE-10A in the striatum provides a compelling molecular basis for its influence on dopamine-mediated behaviors.

For drug development professionals, tofisopam serves as an intriguing scaffold for the design of novel therapeutics targeting dopaminergic dysfunction in psychiatric and neurological disorders. Its favorable side-effect profile, lacking the sedation and dependence associated with traditional benzodiazepines, makes it an attractive candidate for further investigation.

Future research should focus on:

-

Elucidating the precise molecular interactions between tofisopam and PDE isoenzymes through structural biology studies.

-

Conducting more detailed in vivo microdialysis studies to directly measure changes in dopamine and its metabolites in specific brain regions following tofisopam administration.

-

Exploring the therapeutic potential of tofisopam and its analogs in a wider range of conditions associated with dopaminergic dysregulation, such as the negative symptoms of schizophrenia and cognitive deficits.

By continuing to unravel the complexities of tofisopam's action, the scientific community can pave the way for the development of more targeted and effective treatments for a host of challenging disorders.

References

- 1. droracle.ai [droracle.ai]

- 2. Tofisopam - Wikipedia [en.wikipedia.org]

- 3. droracle.ai [droracle.ai]

- 4. What is the mechanism of Tofisopam? [synapse.patsnap.com]

- 5. What is Tofisopam used for? [synapse.patsnap.com]

- 6. Indirect dopaminergic effects of tofisopam, a 2,3-benzodiazepine, and their inhibition by lithium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. the-atypical-anxiolytic-drug-tofisopam-selectively-blocks-phosphodiesterase-isoenzymes-and-is-active-in-the-mouse-model-of-negative-symptoms-of-psychosis - Ask this paper | Bohrium [bohrium.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Indirect dopaminergic effects of tofisopam, a 2,3‐benzodiazepine, and their inhibition by lithium | Semantic Scholar [semanticscholar.org]

- 11. EP1124556B1 - Use of optically pure (r)-tofisopam for treating and preventing anxiety disorders - Google Patents [patents.google.com]

Tofisopam's Impact on Neuroinflammation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofisopam is an atypical anxiolytic agent belonging to the 2,3-benzodiazepine class of compounds. Unlike classical 1,4-benzodiazepines, tofisopam exerts its effects without significant sedative, muscle relaxant, or anticonvulsant properties, and it does not bind to the traditional GABA-A receptor benzodiazepine site.[1][2] Its unique pharmacological profile, which includes cognitive-enhancing properties, has prompted investigation into its broader mechanisms of action.[3] This document provides an in-depth technical exploration of the existing and potential impacts of tofisopam on neuroinflammatory pathways, a critical component in the pathogenesis of numerous neurological disorders.

Neuroinflammation is a complex biological response within the central nervous system (CNS) involving glial cells such as microglia and astrocytes.[4][5] While a crucial part of the brain's defense mechanism, chronic or dysregulated neuroinflammation contributes to neuronal damage and the progression of neurodegenerative diseases.[6] This guide will detail tofisopam's known molecular interactions, its observed effects on immune signaling molecules, and the putative pathways through which it may modulate the neuroinflammatory cascade.

Core Mechanisms of Action

Tofisopam's primary mechanisms of action diverge significantly from traditional benzodiazepines, focusing on enzyme inhibition and potential modulation of other receptor systems.

Phosphodiesterase (PDE) Inhibition

The most well-documented mechanism of tofisopam is its role as a selective inhibitor of phosphodiesterase (PDE) enzymes.[7] PDEs are responsible for degrading cyclic adenosine monophosphate (cAMP), a critical second messenger in numerous intracellular signaling cascades.[7] By inhibiting PDEs, tofisopam increases intracellular cAMP levels, which can trigger a range of cellular responses. Research has shown that tofisopam has the highest affinity for PDE-4A1 and PDE-10A1, with lower affinity for PDE-3 and PDE-2A3.[1][8] This multi-target PDE inhibition may contribute to its therapeutic effects while avoiding the dose-limiting side effects associated with highly selective PDE-4 inhibitors.[1][9]

Dopaminergic System Modulation

Tofisopam also exhibits mixed dopamine agonist and antagonist-like properties.[2][9] It has been shown to enhance the behavioral effects of both direct and indirect dopamine agonists, suggesting it can increase the sensitivity of central dopaminergic receptors.[10] This interaction with the dopaminergic system may contribute to its unique anxiolytic and cognitive-stimulatory profile.[3]

Potential Sigma-1 Receptor Interaction

The sigma-1 receptor (S1R) is a chaperone protein located at the endoplasmic reticulum that plays a significant role in regulating cellular stress responses and neuroinflammation.[11][12] Activation of S1R is known to have potent neuroprotective effects, partly by inhibiting the pro-inflammatory M1 phenotype of microglia and reducing the production of inflammatory cytokines.[12] While direct binding studies for tofisopam on S1R are not extensively detailed, its complex CNS profile and the known anti-inflammatory role of S1R agonists make this a plausible, yet speculative, pathway for its neuro-modulatory effects.[11]

Quantitative Data on Tofisopam's Molecular Interactions

The following tables summarize the key quantitative data from in-vitro studies, providing a clear comparison of tofisopam's enzymatic inhibition and its effects on cytokine production.

Table 1: Tofisopam's Inhibitory Affinity for Phosphodiesterase (PDE) Isoenzymes

| PDE Isoenzyme | IC50 (μM) | Reference |

|---|---|---|

| PDE-4A1 | 0.42 ± 0.8 | [8] |

| PDE-10A1 | 0.92 ± 1.2 | [8] |

| PDE-3A | 1.98 ± 1.7 | [8] |

| PDE-2A3 | 2.11 ± 1.8 | [8] |

| PDE-1, PDE-5 | Weak Inhibition | [8] |

| PDE-6, PDE-8, PDE-9, PDE-11 | No Interaction |[8] |

Table 2: In-Vitro Effects of Tofisopam on Cytokine Production from Human Peripheral Blood Mononuclear Cells (PBMCs)

| Cytokine | Tofisopam Concentration | Observed Effect | Reference |

|---|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | All investigated doses | Depressed production | [13][14] |

| Interleukin-2 (IL-2) | Low to moderate doses | Enhanced production | [13][14] |

| Interleukin-2 (IL-2) | High doses | Suppressed production |[13][14] |

Signaling Pathways and Neuroinflammatory Modulation

Tofisopam's impact on neuroinflammation is likely mediated through the modulation of key signaling cascades within glial cells.

PDE Inhibition and cAMP-Mediated Anti-Inflammatory Pathway

The inhibition of PDE4 is a recognized anti-inflammatory strategy. Increased intracellular cAMP levels can activate Protein Kinase A (PKA), which in turn can phosphorylate and inactivate components of pro-inflammatory signaling pathways. A primary target is the transcription factor NF-κB (Nuclear Factor kappa B), which is a master regulator of inflammatory gene expression, including cytokines like TNF-α and IL-1β.[4][5] By elevating cAMP, tofisopam can suppress the activation of NF-κB, thereby reducing the transcription of pro-inflammatory mediators.

Modulation of Microglial Activation

Microglia, the resident immune cells of the CNS, can adopt different activation states, broadly classified as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype.[6] Pathological stimuli, such as lipopolysaccharide (LPS), can trigger M1 polarization through pathways like the Toll-like receptor 4 (TLR4) and subsequent NF-κB activation, leading to the release of neurotoxic factors.[15] Through its PDE-inhibitory action, tofisopam can theoretically shift the balance away from the M1 state by suppressing NF-κB, thus mitigating microglia-mediated neurotoxicity.

Potential Impact on Astrocytes

Astrocytes are crucial for maintaining brain homeostasis but can also contribute to neuroinflammation.[16] Reactive astrocytes can release both pro-inflammatory and neurotrophic factors.[11] The functional state of astrocytes is tightly regulated by intracellular signaling, including cAMP-dependent pathways. By modulating cAMP levels, tofisopam could influence astrocytic functions, such as gliotransmitter release and expression of transporters, potentially shifting them towards a more neuroprotective phenotype. However, direct experimental evidence of tofisopam's effects on astrocytes is currently lacking and represents an important area for future research.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols representative of the key experiments cited.

Protocol 1: In-Vitro Cytokine Production Assay

This protocol is based on the methodology used to assess the immunomodulating effects of tofisopam on human lymphocytes.[13][14]

-

Cell Isolation : Peripheral Blood Mononuclear Cells (PBMCs) are isolated from heparinized venous blood of healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture : PBMCs are washed and resuspended in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics. Cells are seeded in 96-well plates at a density of 2 x 10^5 cells/well.

-

Drug Treatment : Tofisopam, dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium, is added to the wells at a range of final concentrations. A vehicle control is run in parallel.

-

Mitogen Stimulation : To induce lymphocyte proliferation and cytokine production, a mitogen such as Phytohaemagglutinin (PHA) is added to the cultures.

-

Incubation : The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Cytokine Measurement : After incubation, the culture supernatants are collected. The concentrations of cytokines (e.g., TNF-α, IL-2) are quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis : Cytokine concentrations are calculated from a standard curve. The effects of different tofisopam concentrations are compared to the vehicle control using appropriate statistical tests (e.g., ANOVA).

References

- 1. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Is tofisopam an atypical anxiolytic? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of Tofisopam in Post COVID Neuro-psychiatric Sequelae: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosciencepharma.com [biosciencepharma.com]

- 5. Neuroinflammation pathways: a general review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological Targeting of Microglial Activation: New Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Tofisopam? [synapse.patsnap.com]

- 8. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. Indirect dopaminergic effects of tofisopam, a 2,3-benzodiazepine, and their inhibition by lithium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Immunomodulating effects of tofizopam (Grandaxin) and diazepam in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Functional alterations of astrocytes in mental disorders: pharmacological significance as a drug target [frontiersin.org]

Methodological & Application

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Tofisopam

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Tofisopam in bulk and pharmaceutical dosage forms. The developed method is simple, precise, accurate, and stability-indicating, making it suitable for routine quality control and stability studies. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

Tofisopam is a benzodiazepine derivative with anxiolytic properties, but it is structurally distinct from classical benzodiazepines and does not exhibit sedative, anticonvulsant, or muscle relaxant effects.[1] Accurate and reliable analytical methods are crucial for the quality control of Tofisopam in pharmaceutical formulations. This application note presents a detailed protocol for a stability-indicating HPLC method for the quantification of Tofisopam.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: Optimized Chromatographic Conditions for Tofisopam Analysis

| Parameter | Condition |

| Instrument | Agilent 1220 Infinity-II Liquid Chromatograph or equivalent |

| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[2] or Hypersil C18 (250 mm x 4.6 mm, 5µm)[3] |

| Mobile Phase | Acetonitrile and Water (50:50 v/v)[1][3] or Methanol: 0.1% Orthophosphoric acid in water (90:10 v/v)[2][4] |

| Flow Rate | 1.0 mL/min[3][5] |

| Injection Volume | 20 µL |

| Detection Wavelength | 238 nm[2][4] |

| Column Temperature | Ambient |

| Run Time | Approximately 10 minutes |

Experimental Protocols

Preparation of Mobile Phase

-

Acetonitrile and Water (50:50 v/v): Mix equal volumes of HPLC grade acetonitrile and HPLC grade water.[1][3] Filter the mixture through a 0.45 µm membrane filter and degas prior to use.[1]

-